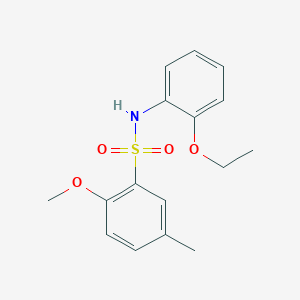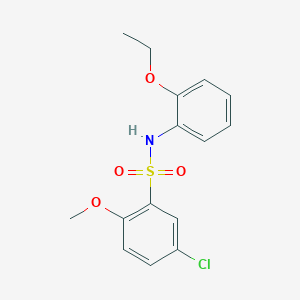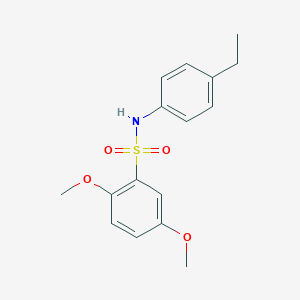
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as DCB-MePz. This compound has been synthesized and studied extensively due to its potential as a drug candidate for various diseases.
作用机制
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activity by disrupting cell membranes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine in lab experiments include its potential therapeutic effects, broad-spectrum antibacterial and antifungal activity, and anti-inflammatory and analgesic effects. However, there are also limitations to using this compound in lab experiments. For example, it may have toxic effects on healthy cells and tissues. It may also have limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for research on 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its effectiveness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its therapeutic applications. Overall, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a promising compound that warrants further investigation for its potential as a therapeutic agent.
合成方法
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with methyl iodide to obtain 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. This compound can be purified and isolated using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
属性
分子式 |
C12H14Cl2N2O |
|---|---|
分子量 |
273.15 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |
InChI 键 |
XKQNNTORSDLEJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



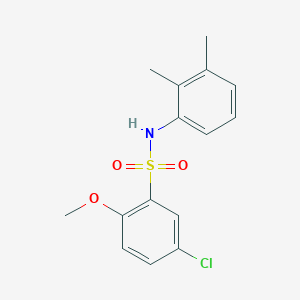
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
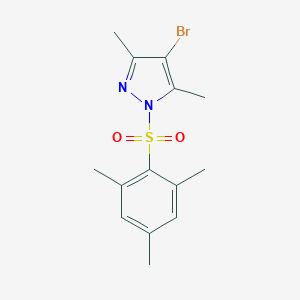
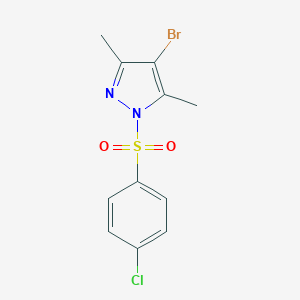
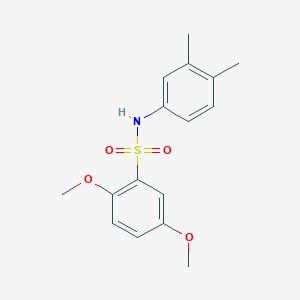
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
